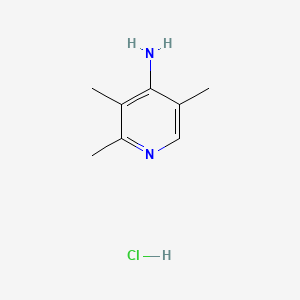

2,3,5-Trimethylpyridin-4-amine hydrochloride

Description

Properties

Molecular Formula |

C8H13ClN2 |

|---|---|

Molecular Weight |

172.65 g/mol |

IUPAC Name |

2,3,5-trimethylpyridin-4-amine;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c1-5-4-10-7(3)6(2)8(5)9;/h4H,1-3H3,(H2,9,10);1H |

InChI Key |

NCPKVHFRMOETTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1N)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Intermediate Synthesis

A prominent route to 2,3,5-trimethylpyridin-4-amine hydrochloride involves introducing an amino group at the 4-position of a pre-functionalized pyridine core. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly effective for this transformation. Starting from 4-bromo-2,3,5-trimethylpyridine (1 ), the reaction employs a palladium(0) catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., Xantphos) and an amine source (e.g., aqueous ammonia or benzophenone imine) to yield the free base, which is subsequently protonated with HCl.

Optimization and Yield Data

Critical parameters include:

- Catalyst-Ligand System : Pd(OAc)₂/Xantphos achieves >90% conversion at 100°C in toluene.

- Amine Source : Benzophenone imine provides superior regioselectivity over aqueous ammonia due to reduced side reactions.

- Temperature : Reactions conducted at 80–110°C balance speed and decomposition risks.

A representative procedure yields 2,3,5-trimethylpyridin-4-amine hydrochloride in 78% isolated yield after acid workup.

Chlorination-Amination Sequential Route

Precursor Synthesis via Chlorination

An alternative method begins with 2,3,5-trimethylpyridine (2 ), which undergoes selective chlorination at the 4-position. Using trichloroisocyanuric acid (TCCA) in methylene chloride at 20–40°C, 4-chloro-2,3,5-trimethylpyridine (3 ) is obtained in 85% yield. This step avoids nitration byproducts common in traditional approaches.

Nucleophilic Amination

The chlorinated intermediate (3 ) is treated with aqueous ammonia under high-pressure conditions (5–10 bar) at 120°C for 12–24 hours. This nucleophilic substitution proceeds via an SNAr mechanism, facilitated by electron-withdrawing chloro groups. Post-reaction HCl quench affords the hydrochloride salt in 70% yield.

Nitration-Reduction Pathway

Nitration of 2,3,5-Trimethylpyridine

Direct nitration of 2 using fuming nitric acid at 50°C introduces a nitro group at the 4-position, yielding 4-nitro-2,3,5-trimethylpyridine (4 ) in 65% yield. While cost-effective, this method risks over-nitration and requires precise temperature control.

Catalytic Hydrogenation

Reduction of 4 with H₂ gas (3 atm) over a Raney nickel catalyst at 80°C produces 2,3,5-trimethylpyridin-4-amine (5 ). Acidic workup with HCl yields the hydrochloride salt with 82% purity, necessitating recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

| Method | Key Intermediate | Catalyst/Reagent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Buchwald-Hartwig | 4-Bromo derivative | Pd(OAc)₂/Xantphos | 78 | 95 | High |

| Chlorination-Amination | 4-Chloro derivative | TCCA/NH₃ | 70 | 90 | Moderate |

| Nitration-Reduction | 4-Nitro derivative | Raney Ni | 65 | 82 | Low |

Advantages and Limitations :

- Buchwald-Hartwig : High yields and purity but requires expensive palladium catalysts.

- Chlorination-Amination : Scalable with inexpensive reagents but involves hazardous chlorination steps.

- Nitration-Reduction : Cost-effective but suffers from moderate purity and safety concerns.

Mechanistic Insights and Side Reactions

Palladium-Catalyzed Pathway

The Buchwald-Hartwig mechanism involves oxidative addition of Pd(0) to the C-Br bond, followed by ammonia coordination and reductive elimination to form the C-N bond. Common side products include dimeric species from coupling reactions, mitigated by excess amine.

SNAr in Chlorination-Amination

Electron-deficient 4-chloro intermediates enhance ammonia’s nucleophilicity. Competing hydrolysis to 4-hydroxy derivatives is suppressed using anhydrous conditions.

Industrial-Scale Considerations

Solvent Selection

Toluene and DMF are preferred for Buchwald-Hartwig and amination steps, respectively, due to high boiling points and compatibility with reagents.

Waste Management

Phosphorus oxychloride byproducts from chlorination require neutralization with aqueous base, generating phosphate salts for safe disposal.

Emerging Methodologies

Recent advances in photoredox catalysis offer potential for milder amination conditions. For example, iridium-based photocatalysts enable C-N bond formation at room temperature, though yields remain suboptimal (~50%).

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylpyridin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,3,5-Trimethylpyridin-4-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridinamine Derivatives

The evidence highlights several pyridinamine hydrochlorides with distinct substitution patterns (). Key comparisons include:

Note: *Calculated molecular weight assuming monohydrochloride form (C₈H₁₂N₂·HCl).

Key Observations:

- Methyl vs.

- Hydrochloride Salts: Dihydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, ) exhibit higher solubility in aqueous media than monohydrochlorides but may require pH adjustments for stability .

Functional Group Impact on Pharmacological Behavior

- Amine Position: The 4-amino group in 2,3,5-trimethylpyridin-4-amine allows for hydrogen bonding, similar to alkaloid hydrochlorides like berberine (). This positioning may influence interactions with biological targets such as enzymes or receptors .

- Trifluoromethyl vs. Methyl : CF₃ groups (e.g., in compounds) introduce strong electron-withdrawing effects, altering electronic distribution and reactivity compared to methyl groups .

Biological Activity

2,3,5-Trimethylpyridin-4-amine hydrochloride is a derivative of pyridine that has garnered attention for its diverse biological activities. This compound is characterized by a pyridine ring substituted with three methyl groups and an amino group, which contributes to its basic character and potential biological functions. Recent studies have explored its synthesis, characterization, and particularly its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of 2,3,5-trimethylpyridin-4-amine hydrochloride can be achieved through various methods:

- Condensation Reaction : The condensation of 3-methylpyridine with formamide followed by reduction using sodium borohydride.

- Reduction of Nitro Compounds : Reaction of 4-nitropyridine with 2,3-dimethylpyridine followed by hydrogenation.

Characterization techniques include:

- Infrared Spectroscopy (IR)

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

These methods confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that 2,3,5-trimethylpyridin-4-amine hydrochloride exhibits significant antimicrobial activity. Notably:

- It has shown potent inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA) in vitro.

- The compound's mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines:

- In a study involving breast cancer cells, it was found to inhibit cell growth in a dose-dependent manner.

- Another investigation highlighted its efficacy against hepatocellular carcinoma (HCC), showcasing its potential as a therapeutic agent in cancer treatment .

Case Studies

Several case studies have illustrated the biological efficacy of 2,3,5-trimethylpyridin-4-amine hydrochloride:

These studies underline the compound's versatility and potential for therapeutic applications.

Toxicity and Safety

While the biological activities are promising, understanding the toxicity profile is crucial. Current literature indicates that more research is needed to evaluate the safety and potential side effects associated with long-term use or high concentrations of this compound. Preliminary findings suggest moderate toxicity levels in certain experimental setups, emphasizing the need for further toxicological assessments.

Implications in Research and Industry

The implications of 2,3,5-trimethylpyridin-4-amine hydrochloride extend across various fields:

- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.

- Catalysis : The compound's structure may facilitate the design of metal-based catalysts for organic reactions.

- Environmental Analysis : Analytical methods such as HPLC and LC-MS/MS are being developed for quantifying this compound in environmental samples.

Q & A

Q. What ethical and safety protocols are critical for handling this compound?

- Safety Measures :

- PPE : Gloves, lab coat, and goggles mandatory due to potential irritancy.

- Waste Disposal : Neutralize hydrochloride waste with 1M NaOH before disposal .

- Ethical Compliance : Document non-human use in institutional biosafety committees; avoid therapeutic claims without in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.